1-Azabicyclo[4.2.0]octan-8-one, also known by its chemical identifier 5562-60-7, is a bicyclic compound characterized by the presence of a nitrogen atom within its ring structure. This unique configuration contributes to its significant interest in medicinal chemistry, particularly due to its potential biological activities and ability to interact with various biological targets. The compound's rigid bicyclic framework makes it a valuable scaffold for drug development, offering opportunities for the synthesis of derivatives with enhanced pharmacological properties .
1-Azabicyclo[4.2.0]octan-8-one belongs to the class of bicyclic compounds and is specifically categorized as an azabicyclo compound. Its structural classification is defined by the presence of a nitrogen atom in a bicyclic arrangement, which is integral to its chemical behavior and reactivity. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes .
The synthesis of 1-Azabicyclo[4.2.0]octan-8-one can be achieved through several methods, with a common approach involving the cyclization of appropriate precursors under controlled reaction conditions. One notable method starts from substituted 2,4-dihydroxyquinoline derivatives, which undergo multistep reactions to yield the desired bicyclic structure.
Common Synthetic Routes:
In industrial contexts, optimized reaction conditions are employed to maximize yield and purity, often involving purification processes such as recrystallization or chromatography.
The molecular structure of 1-Azabicyclo[4.2.0]octan-8-one features a bicyclic framework consisting of eight carbon atoms and one nitrogen atom arranged in a specific configuration that contributes to its rigidity and biological activity.
Key Structural Characteristics:
This structural uniqueness enhances its potential as a lead compound in drug discovery efforts aimed at targeting specific biological pathways .
1-Azabicyclo[4.2.0]octan-8-one is capable of undergoing various chemical reactions, which are essential for its functionalization and application in synthetic chemistry.
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for 1-Azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets within biological systems. The rigid structure allows it to effectively bind to active sites on enzymes or receptors, potentially inhibiting their activity.
Key Insights:
The physical and chemical properties of 1-Azabicyclo[4.2.0]octan-8-one are crucial for understanding its behavior in various environments.
Key Properties:
These properties influence the compound's handling, storage, and application in laboratory settings .
1-Azabicyclo[4.2.0]octan-8-one has diverse applications across several scientific fields:
Chemistry:
Biology:
Medicine:
Industry:
This compound serves as an important scaffold for ongoing research aimed at discovering new therapeutic agents with enhanced efficacy and specificity against various diseases.
1-Azabicyclo[4.2.0]octan-8-one represents a structurally distinctive class of nitrogen-containing bicyclic compounds characterized by a fusion between a strained β-lactam ring and a cyclohexane moiety. The core molecular framework consists of a four-membered azetidinone ring (positions 1-2-7-8) fused to a six-membered cyclohexane ring (positions 2-3-4-5-6-7), with a ketone functionality at position 8. This architecture generates significant angular strain, particularly within the β-lactam segment, where bond angles deviate substantially from ideal tetrahedral geometry (compression to ~88° at the amide carbonyl) [4]. The bridgehead nitrogen (position 1) adopts a pyramidal configuration (bond angle ~98.5°) with its lone pair oriented perpendicular to the bicyclic plane, enabling hydrogen-bonding interactions critical to biological recognition [4].
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₁NO | [3] [9] |
Ring Fusion System | [4.2.0] | [4] |
Bridgehead Nitrogen Position | 1 | |
Ketone Position | 8 | [3] [9] |
Bond Angle at Carbonyl (C8) | ~88° | [4] |
Bond Angle at Nitrogen (N1) | ~98.5° | [4] |
Cyclohexane Conformation | Boat (77%), Half-Chair (23%) | [4] |
The 1-azabicyclo[4.2.0]octan-8-one scaffold serves as a privileged structural motif in drug design due to its conformational rigidity and bioisosteric potential. Its strained β-lactam ring mimics the bioactive conformation of penicillin-derived antibiotics, enabling irreversible acylation of bacterial transpeptidases and subsequent inhibition of cell wall synthesis [7]. Beyond antimicrobial activity, the scaffold's versatility is demonstrated in cephalosporin antibiotics like Cefaloglycin, where the bicyclic core is appended with a phenylacetyl side chain at position 7 and an acetoxymethyl group at position 3, enhancing both spectrum of activity and pharmacokinetic properties [7]. The ketone at position 8 provides a synthetic handle for structural diversification, allowing medicinal chemists to fine-tune electronic properties, solubility, and target affinity [9].
The scaffold's hydrogen-bonding capacity is pivotal to its pharmacological relevance. The bridgehead nitrogen (N1) acts as a hydrogen bond donor, while the lactam carbonyl (C8=O) serves as a strong acceptor. This dual functionality facilitates interactions with biological targets such as enzymes and receptors, often mimicking peptide bonds or transition states [4]. Computational analyses reveal that the strained ring system enhances binding energy by reducing the entropic penalty associated with target binding, explaining its prominence in mechanism-based inhibitors . Furthermore, the cyclohexane moiety's conformational flexibility (boat/half-chair equilibrium) allows adaptive binding to hydrophobic pockets in diverse protein targets, making derivatives valuable for targeting neurological disorders and cancer [5].
The history of azabicyclo[4.2.0]octan-8-one derivatives is inextricably linked to the development of β-lactam antibiotics. Following Alexander Fleming's 1928 discovery of penicillin, research intensified on structurally constrained β-lactams capable of evading bacterial resistance mechanisms. The first synthetic routes to 1-azabicyclo[4.2.0]octan-8-one emerged in the 1960s, adapting penicillin biosynthesis strategies via epimerization and cyclization of linear α-aminoadipic acid precursors [7]. A pivotal advancement occurred with the development of cephalosporin C (1961), which featured a [4.2.0] bicyclic system with a dihydrothiazine ring instead of the thiazolidine in penicillins. This structural modification improved acid stability and broadened antimicrobial activity, leading to derivatives like Cefaloglycin (patented 1967, CAS 3577-01-3), where the 7-phenylacetyl side chain optimized bacterial permeability and target affinity [7].
Year | Milestone | Significance |
---|---|---|
1928 | Discovery of Penicillin | Validated β-lactams as antibiotic scaffolds |
1961 | Isolation of Cephalosporin C | Introduced the [4.2.0] ring system to β-lactam chemistry |
1967 | Synthesis of Cefaloglycin (7-phenyl derivative) | Demonstrated role of C7 substituents in enhancing bioactivity |
2004 | X-ray Crystallography of cis-7-Azabicyclo[4.2.0]octan-8-one | Revealed conformational flexibility (boat/half-chair) |
2021 | Enantioselective synthesis of tropane alkaloids | Highlighted scaffold versatility beyond β-lactams |
The 2004 crystallographic analysis of cis-7-azabicyclo[4.2.0]octan-8-one (isostructural with the 1-aza analogue) provided critical structural insights, confirming the simultaneous presence of boat (77%) and half-chair (23%) conformations in the solid state. This polymorphism arises from strain accommodation and influences packing via N-H···O=C hydrogen bonds along screw axes [4]. Concurrently, synthetic methodologies evolved beyond biosynthetic mimicry. Modern approaches include microwave-assisted ring closure (reducing reaction times from hours to minutes) and cationic polymerization techniques for generating polyconidine derivatives, expanding applications to materials science [10]. Crucially, the scaffold's relationship to tropane alkaloids (e.g., 8-azabicyclo[3.2.1]octane) underscores its potential in neuroscience drug discovery, enabling stereoselective routes to neurologically active compounds [5].
Compound Name | Structural Features | Key Differentiators |
---|---|---|
1-Azabicyclo[4.2.0]octan-8-one | Bridgehead N at position 1; Ketone at position 8 | Strained β-lactam fused to cyclohexane |
7-Azabicyclo[4.2.0]octan-8-one | Bridgehead N at position 7; Ketone at position 8 | Nitrogen position alters reactivity |
8-Azabicyclo[3.2.1]octane (Tropane) | Bridgehead N at position 8; No ketone | Core of neurologically active alkaloids |
1-Azabicyclo[4.2.0]octane (Conidine) | Reduced lactam to amine; No ketone | Flexible scaffold for polymerization |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9